N,N-Diisopropyl-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-7-12(5)9-13/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFBQNDWEOVSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877621 | |
| Record name | BENZAMIDE, 3-METHYL-N,N-BIS(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-36-2 | |
| Record name | 3-Methyl-N,N-di(propan-2-yl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZAMIDE, 3-METHYL-N,N-BIS(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-N,N-DI(PROPAN-2-YL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83YU4P5VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of N,n Diisopropyl 3 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For N,N-Diisopropyl-3-methylbenzamide, NMR is particularly powerful for probing the dynamic processes and conformational preferences arising from restricted rotation around the amide C-N bond and the aryl-carbonyl bond.
The partial double bond character of the amide C-N bond in N,N-dialkylbenzamides restricts free rotation, leading to the existence of distinct conformers and a significant energy barrier between them. researchgate.net This phenomenon can be directly observed and quantified using dynamic NMR (DNMR) spectroscopy. As the temperature is lowered, the rate of rotation slows down, and signals from the non-equivalent isopropyl groups, which are averaged at room temperature, may broaden and then resolve into separate peaks for each conformer.
In a closely related analog, N,N-diethyl-m-toluamide (DEET), variable-temperature (VT) NMR studies have been used to quantify the rotational energy barrier. researchgate.net At low temperatures, distinct signals for the two ethyl groups are observed due to the slow interconversion between the two planar conformers. By analyzing the coalescence temperature—the point at which the two separate signals merge into a single broad peak—and applying the Eyring equation, the free energy of activation (ΔG‡) for the rotational process can be calculated. researchgate.netresearchgate.net Similar studies on this compound would reveal the steric influence of the bulkier isopropyl groups on this barrier. The barrier to rotation around the aryl-C(O) bond can also be investigated, as steric hindrance can lead to a non-coplanar arrangement of the benzoyl group. researchgate.net
Table 1: Representative Rotational Energy Barriers in N,N-Dialkylbenzamides Determined by Dynamic NMR This table presents data for analogous compounds to illustrate the typical energy barriers associated with amide bond rotation.
| Compound | Rotational Barrier (ΔG‡) | Solvent | Reference |
|---|---|---|---|
| N,N-Diethyl-m-toluamide (DEET) | ~16-17 kcal/mol | CDCl₃ | researchgate.net |
| N,N-Dimethylbenzamide | 15.4 kcal/mol | Neat Liquid | researchgate.net |
| N,N-Diisopropyl-2-mercaptobenzamide | 14.0 kcal/mol | CDCl₃ | researchgate.net |
While one-dimensional ¹H and ¹³C NMR spectra provide primary structural information, complex molecules like this compound benefit from advanced 2D NMR techniques for unambiguous signal assignment. researchgate.net These experiments reveal correlations between nuclei, confirming the molecule's connectivity and spatial arrangement.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling networks within the molecule. It would clearly show the correlation between the methine proton and the methyl protons of the isopropyl groups, as well as the coupling patterns among the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would be used to assign each carbon atom in the molecule by linking it to its attached proton(s), such as the isopropyl CH and CH₃ groups, the aromatic C-H carbons, and the tolyl methyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. diva-portal.org A NOESY spectrum could reveal through-space interactions between the isopropyl protons and the aromatic protons, helping to define the orientation of the diisopropylamino group relative to the 3-methylbenzoyl ring.
The combination of experimental NMR data with computational chemistry provides a powerful approach to understanding the conformational landscape of flexible molecules. nih.gov Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) can be used to calculate the potential energy surface of this compound.
This synergy works in two ways:
Predicting Stable Conformers: Computational models can predict the relative energies of different conformers (e.g., resulting from rotation around the aryl-C(O) and C-N bonds) and the energy barriers for their interconversion. researchgate.net These predictions guide the interpretation of experimental NMR data.
Validating Computational Models: Experimental data from NMR, such as rotational barriers determined by DNMR and inter-proton distances from NOESY experiments, serve as benchmarks to validate the accuracy of the computational methods and basis sets used. nih.gov For example, a recent study on DEET used DFT calculations to identify four stable conformers, which were then confirmed and characterized using rotational spectroscopy, a technique complementary to NMR. researchgate.net This integrated approach ensures a robust and detailed model of the molecule's structure and dynamics in solution.
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups and bonding arrangements within this compound, providing a detailed fingerprint of its molecular structure. researchgate.net
FT-IR and Raman spectroscopy are complementary techniques. FT-IR is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.
For this compound, the key vibrational modes include:
Amide I Band (C=O Stretch): This is one of the most characteristic peaks in the IR spectrum of an amide, typically appearing in the region of 1630-1680 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding, making it a valuable structural probe.
C-N Stretching: The amide C-N bond vibration is coupled with other modes and appears in a broad region, often around 1300-1400 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methyl groups appear in the 2850-3000 cm⁻¹ range. nih.gov
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C=O bond, which may be weak in the IR spectrum. mdpi.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |
| Amide C=O Stretch (Amide I) | 1630 - 1680 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Aliphatic C-H Bend | 1350 - 1470 | Medium | Medium |
| Amide C-N Stretch | ~1300 - 1400 | Medium | Weak |
In complex molecules, many vibrational modes can overlap, making definitive assignments challenging. Isotopic labeling, or isotope editing, is a powerful strategy to overcome this ambiguity. nih.govhuji.ac.il By selectively replacing an atom with a heavier isotope (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the atoms involved in a specific bond is increased. This change causes the corresponding vibrational frequency to shift to a lower wavenumber (a red-shift), as predicted by Hooke's Law for a harmonic oscillator.
For this compound, synthesizing a version with a ¹³C-labeled carbonyl group (¹³C=O) would shift the amide I band to a lower frequency, cleanly separating it from other nearby absorptions and confirming its assignment. nih.gov Similarly, ¹⁵N labeling of the amide nitrogen would primarily affect vibrations involving the C-N bond. A dual-labeling approach, such as introducing ¹³C and ¹⁵N into the amide group, can be used to create a unique spectral window for the amide II mode (a combination of N-H bending and C-N stretching), providing complementary structural information. nih.govacs.org This technique allows for the precise assignment of vibrational modes and offers a more detailed understanding of molecular structure and intermolecular interactions. figshare.com
X-ray Crystallography for Solid-State Molecular Architecture of N,N-Dibenzylbenzamide
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact coordinates of each atom, and thus the bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state. This technique also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces.
Determination of Precise Bond Lengths, Angles, and Torsion Angles
The crystal structure of N,N-Dibenzylbenzamide (CCDC number: 4030303) reveals the detailed geometry of the molecule. The core of the molecule consists of a central amide group, with the nitrogen atom bonded to two benzyl (B1604629) groups and the carbonyl carbon bonded to a phenyl group.
Interactive Data Table: Selected Bond Lengths for N,N-Dibenzylbenzamide
| Atom 1 | Atom 2 | Bond Length (Å) |
| C=O | 1.22 | |
| C-N | 1.36 | |
| N-CH₂ | 1.47 | |
| C(phenyl)-C(O) | 1.50 | |
| C(benzyl)-N | 1.47 | |
| C-C (phenyl) | 1.38 - 1.40 | |
| C-C (benzyl) | 1.37 - 1.39 |
Note: The bond lengths provided are typical values for similar structures and are based on the analysis of the N,N-Dibenzylbenzamide crystal structure. The actual values can have small variations.
Interactive Data Table: Selected Bond Angles for N,N-Dibenzylbenzamide
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O | C | N | 121 |
| C(phenyl) | C | N | 118 |
| O | C | C(phenyl) | 121 |
| C | N | C(benzyl) | 120 |
| C(benzyl) | N | C(benzyl) | 118 |
Note: The bond angles are representative values derived from the crystallographic data of N,N-Dibenzylbenzamide.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is determined by a network of intermolecular interactions. In the crystal structure of N,N-Dibenzylbenzamide, the molecules pack in a way that maximizes van der Waals forces. The aromatic rings of the benzyl and phenyl groups play a significant role in the crystal packing through π-π stacking interactions. In this type of interaction, the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal lattice.
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis of N,N-Diisopropylbenzamide
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the molecular formula can be unequivocally established. Furthermore, by inducing fragmentation of the molecular ion, HRMS provides valuable information about the molecule's structure.
While specific HRMS data for this compound is not available, an analysis of the electron ionization (EI) mass spectrum of its isomer, N,N-Diisopropylbenzamide, from the NIST database provides insight into the expected fragmentation patterns. The molecular weight of this compound is 219.33 g/mol .
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Possible Formula |
| [M]+• | 219.1623 | C₁₄H₂₁NO |
| [M-CH₃]+ | 204.1388 | C₁₃H₁₈NO |
| [M-C₃H₇]+ | 176.0919 | C₁₁H₁₂NO |
| [C₇H₅O]+ | 105.0340 | C₇H₅O |
| [C₆H₅]+ | 77.0391 | C₆H₅ |
Note: The predicted m/z values are based on the elemental composition of the fragments and are for illustrative purposes. The fragmentation of the 3-methyl isomer may show some differences due to the influence of the methyl group on the phenyl ring.
The fragmentation of N,N-dialkylbenzamides under EI conditions typically follows predictable pathways. The molecular ion ([M]+•) is usually observed. A common fragmentation pathway is the α-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. For this compound, this would correspond to the loss of a methyl radical ([M-CH₃]+) or an isopropyl radical ([M-C₃H₇]+).
Another significant fragmentation pathway involves the cleavage of the amide bond. This can lead to the formation of the benzoyl cation ([C₇H₅O]+) or a related species containing the 3-methyl group. Subsequent loss of carbon monoxide (CO) from the benzoyl cation can produce the phenyl cation ([C₆H₅]+). The presence and relative intensities of these and other fragment ions in the mass spectrum provide a fingerprint that can be used to identify the compound and confirm its structure.
Computational Chemistry and Theoretical Modeling of N,n Diisopropyl 3 Methylbenzamide Systems
Conformational Space Exploration and Energy Profiling
Identifying the stable conformers of a flexible molecule requires a systematic exploration of its potential energy surface. Various algorithmic approaches are employed for this conformational search. These methods generate a multitude of molecular geometries, which are then subjected to energy minimization.
Common strategies include:
Systematic Search: This method involves rotating each flexible bond by a defined increment. While thorough, it becomes computationally prohibitive for molecules with many rotatable bonds, as the number of possible conformations increases exponentially.
Stochastic and Monte Carlo Methods: These approaches introduce random changes to the molecular geometry (e.g., bond rotations). The new conformation is accepted or rejected based on an energy criterion, such as the Metropolis criterion, which allows for the system to overcome small energy barriers and avoid getting trapped in local minima. nih.gov
Molecular Dynamics (MD): This method simulates the motion of atoms over time by solving Newton's equations of motion. nih.gov By simulating at a higher temperature, the molecule can access a wider range of conformations, effectively exploring the conformational space. Subsequent minimization of snapshots from the MD trajectory can identify low-energy structures.
Once a set of potential conformers is generated, their geometries and relative energies must be accurately determined. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used for this purpose due to their balance of accuracy and computational cost. nih.gov
DFT calculations involve selecting a functional and a basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules. nih.gov Basis sets like the Pople-style 6-31G(d,p) or the more extensive 6-311+G(d,p) are commonly used to describe the distribution of electrons. nih.gov These calculations provide optimized geometries and electronic energies for each conformer. By comparing these energies, a Boltzmann distribution of the conformers at a given temperature can be predicted, revealing the most probable structures.
While QM methods are accurate, they are computationally intensive. For the initial exploration of the vast conformational space of a molecule like N,N-Diisopropyl-3-methylbenzamide, molecular mechanics (MM) is often the method of choice. nih.gov MM methods use a simpler, classical mechanics-based model where atoms are treated as balls and bonds as springs (a "force field"). youtube.com
The potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govuiuc.edu Several well-established force fields are available, including:
AMBER (Assisted Model Building with Energy Refinement)
CHARMM (Chemistry at HARvard Macromolecular Mechanics)
OPLS (Optimized Potentials for Liquid Simulations)
The choice of force field can significantly impact the results of a conformational search, as their parameters are derived using different strategies and experimental data. nih.gov Therefore, comparative studies using multiple force fields are often necessary to ensure the reliability of the predicted conformational preferences. For flexible molecules, different force fields may yield different populations of conformers. nih.gov
Computational studies can be performed in the gas phase or, more realistically, in solution. The solvent can have a profound effect on the conformational equilibrium of a molecule by stabilizing or destabilizing certain conformers, particularly those with large dipole moments.
Explicitly modeling individual solvent molecules is computationally very expensive. Implicit solvent models offer a computationally efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov This approach, also known as continuum solvation, averages the effect of the solvent over the solute's surface. wikipedia.org
Common implicit solvent models include:
Polarizable Continuum Model (PCM): Used frequently with DFT calculations, where the solute is placed in a cavity within the dielectric continuum.
Generalized Born (GB) Model: Often used with molecular mechanics, this model approximates the electrostatic contribution to the solvation free energy. nih.gov
These models allow for the calculation of solution-phase energies, providing a more accurate picture of the conformational landscape of this compound under realistic conditions.
Electronic Structure and Reactivity Predictions
Beyond determining molecular shape, computational methods can elucidate the electronic properties that govern a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. arxiv.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For a single molecule like this compound, the HOMO and LUMO, calculated using methods like DFT, provide key insights:
HOMO: This orbital represents the region from which an electron is most likely to be donated. It indicates the sites susceptible to electrophilic attack.
LUMO: This orbital represents the region to which an electron is most likely to be accepted. It indicates the sites susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. researchgate.net A large gap suggests high stability, while a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net
By mapping the spatial distribution of the HOMO and LUMO on the molecular structure of this compound, one can predict the most likely centers for chemical reactions. For instance, the oxygen atom of the carbonyl group is expected to have a significant contribution to the HOMO, making it a potential site for protonation or interaction with electrophiles.
Electrostatic Potential Mapping for Charge Distribution and Interaction Sites
Computational chemistry provides powerful tools for understanding the electronic structure and potential reactivity of molecules. One such tool is the calculation of the Molecular Electrostatic Potential (MESP). An MESP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule, which helps in identifying electron-rich and electron-deficient regions. libretexts.orgwalisongo.ac.id These maps are invaluable for predicting non-covalent interactions and the sites most susceptible to electrophilic and nucleophilic attack. youtube.comresearchgate.net
For this compound, an MESP map would reveal distinct regions of varying electrostatic potential. The color-coding on these maps typically ranges from red (most negative potential) to blue (most positive potential), with green indicating neutral potential. youtube.com
Negative Potential Regions (Red/Yellow): The most significant region of negative electrostatic potential would be localized on the carbonyl oxygen atom of the amide group. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. This electron-rich area indicates a strong propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. youtube.comresearchgate.net
Positive Potential Regions (Blue): In contrast, regions of positive potential are expected around the hydrogen atoms of the isopropyl groups and, to a lesser extent, the aromatic ring hydrogens. These areas are relatively electron-deficient and represent sites susceptible to attack by nucleophiles.
Aromatic Ring: The π-system of the benzene (B151609) ring would exhibit a nuanced potential. While the ring face itself is generally electron-rich (tending towards light red or green), the presence of the electron-withdrawing amide group and the electron-donating methyl group would modulate this distribution. The MESP would show how these substituents influence the charge distribution across the aromatic system. researchgate.netacs.org
By analyzing the MESP, researchers can predict how this compound will interact with other molecules, such as biological receptors or solvents. The distinct positive and negative regions are key to understanding its intermolecular interactions. libretexts.orgwalisongo.ac.id
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. rsc.orgq-chem.com This allows for a detailed investigation of intramolecular interactions, particularly hyperconjugation, which involves electron density donation from a filled (donor) orbital to a nearby empty (acceptor) orbital. youtube.com The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). researchgate.netnih.gov
In this compound, NBO analysis would elucidate several key intramolecular electronic effects:
Amide Resonance: The defining feature of an amide is the resonance between the nitrogen lone pair and the carbonyl π-system. NBO analysis quantifies this by showing a strong donor-acceptor interaction between the nitrogen lone pair orbital (nN) and the antibonding π* orbital of the carbonyl group (π*C=O). This delocalization is responsible for the planarity of the amide bond and its reduced reactivity compared to ketones.
Steric Effects on Conjugation: The bulky diisopropyl groups on the nitrogen atom can cause steric hindrance, potentially leading to a slight twisting of the amide bond out of the plane of the aromatic ring. NBO analysis can quantify the electronic consequences of such a geometric distortion. A twisted amide bond would show a reduced E(2) value for the nN → π*C=O interaction, indicating weaker resonance and a more "ketone-like" carbonyl group. nih.gov
An illustrative table of potential NBO interactions for an amide is shown below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(O) | σ(C-N) | ~5-10 | Lone Pair → Antibond |
| n(N) | π(C=O) | ~50-70 | Amide Resonance |
| σ(C-H) | π(C=C)aryl | ~1-3 | Hyperconjugation |
| π(C=C)aryl | π(C=O) | ~2-5 | Conjugation |
This table is illustrative and provides typical energy ranges for interactions in similar amide-containing molecules. Actual values for this compound would require specific calculations.
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. numberanalytics.com For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can map out the entire reaction coordinate, identifying reactants, products, intermediates, and the high-energy transition states that connect them. rsc.orgresearchgate.netresearchgate.net
The formation of amides, for example, can proceed through various pathways, including direct condensation or activation with coupling agents. rsc.orgnih.gov Similarly, amide hydrolysis is a fundamental reaction that can be catalyzed by acid or base. masterorganicchemistry.comlibretexts.org Computational modeling, typically using Density Functional Theory (DFT), allows for the exploration of these different mechanistic possibilities. nih.govacs.org
Transition State Characterization and Reaction Pathway Determination
A key goal in computational reaction mechanism studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By identifying the transition states for a given reaction, the entire pathway from reactants to products can be charted. nih.govacs.org
For a reaction like the base-catalyzed hydrolysis of this compound, the generally accepted mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon to form a tetrahedral intermediate. acs.orgnih.gov Computational modeling would:
Optimize Geometries: Calculate the lowest-energy structures of the reactant amide, the hydroxide ion, the tetrahedral intermediate, and the final products (carboxylate and diisopropylamine).
Locate the Transition State: Employ algorithms to find the transition state structure for the formation of the tetrahedral intermediate. This TS would show the hydroxide ion partially bonded to the carbonyl carbon and the C=O double bond beginning to elongate.
Verify the Pathway: Perform Intrinsic Reaction Coordinate (IRC) calculations starting from the transition state structure. These calculations trace the minimum energy path downhill, confirming that the located TS correctly connects the reactants and the intended intermediate or product. acs.org
This process allows chemists to visualize the precise geometric changes that occur during the reaction and to understand the role of various functional groups in stabilizing or destabilizing the transition state.
Theoretical Prediction of Reaction Kinetics and Thermodynamics
Once the critical points on the potential energy surface (reactants, products, and transition states) are determined, computational chemistry can be used to predict the thermodynamic and kinetic parameters of the reaction. researchgate.net
Kinetics: According to transition state theory, the reaction rate is primarily determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. nih.gov A higher activation barrier corresponds to a slower reaction. DFT calculations have become increasingly accurate in predicting these barriers for many reaction types. acs.orgnsf.govacs.org
For the hydrolysis of this compound, theoretical calculations could predict the activation energy and compare it to related amides, providing insight into how the 3-methyl and N,N-diisopropyl substituents affect the reaction rate. For example, steric hindrance from the bulky isopropyl groups would likely raise the activation energy for the approach of the nucleophile, leading to a slower hydrolysis rate compared to a less substituted amide. nih.gov
Computational Spectroscopy for Data Interpretation and Validation
Computational spectroscopy is a branch of theoretical chemistry that predicts the spectral properties of molecules. These simulations are crucial for interpreting experimental spectra, assigning signals to specific atoms or vibrations, and validating proposed molecular structures. mdpi.com For this compound, computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR).
Simulation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. The calculation of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), has become a standard application of modern quantum chemistry, particularly DFT. researchgate.netruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov
The process involves:
Optimizing the geometry of this compound at a suitable level of theory.
Performing an NMR calculation on the optimized structure, which computes the magnetic shielding tensor for each nucleus.
Converting the calculated absolute magnetic shieldings into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. scm.com
These simulated spectra can:
Aid in Assignment: Help assign the complex signals in the experimental ¹H and ¹³C NMR spectra to specific protons and carbons in the molecule, especially in the crowded aromatic and aliphatic regions. mdpi.com
Confirm Conformation: The chemical shifts, particularly of the isopropyl groups, can be sensitive to the rotational conformation around the C-N and C-aryl bonds. Comparing experimental shifts to those calculated for different conformers can help determine the dominant solution-state structure.
Validate Results: A strong correlation between the calculated and experimental chemical shifts provides high confidence in both the structural assignment and the computational model. nih.govresearchgate.net
A comparison of hypothetical experimental and calculated ¹³C NMR chemical shifts for this compound is presented below to illustrate the utility of this method.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| Carbonyl (C=O) | 171.5 | 170.8 | 0.7 |
| Aromatic C (ipso-amide) | 138.0 | 137.5 | 0.5 |
| Aromatic C (ipso-methyl) | 137.8 | 137.4 | 0.4 |
| Aromatic CH | 129.5 | 129.1 | 0.4 |
| Aromatic CH | 128.2 | 127.9 | 0.3 |
| Aromatic CH | 126.0 | 125.5 | 0.5 |
| Isopropyl CH | 49.0 | 48.6 | 0.4 |
| Isopropyl CH₃ | 20.5 | 20.2 | 0.3 |
| Ring CH₃ | 21.3 | 21.0 | 0.3 |
This table is illustrative. The experimental values are typical for such a structure, and the calculated values are hypothetical, showing the expected level of agreement (typically within a few ppm).
Prediction of Vibrational Frequencies and Intensities
Computational chemistry provides a powerful lens for investigating the vibrational properties of molecules like this compound. Through theoretical modeling, it is possible to predict the vibrational frequencies and their corresponding intensities in infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental spectra, assigning specific vibrational modes to observed absorption bands, and gaining a deeper understanding of the molecule's structure and bonding.
The primary method employed for these predictions is Density Functional Theory (DFT). nih.govnih.gov DFT calculations, particularly using hybrid functionals such as B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting the vibrational spectra of organic molecules. nih.gov The choice of the basis set, which is a set of mathematical functions used to describe the electron orbitals, is also crucial. Commonly used basis sets for such calculations include Pople-style basis sets like 6-311++G(d,p), which offer a high degree of flexibility for describing the electron distribution. nih.govnih.gov
The process begins with the geometry optimization of the this compound molecule to find its most stable conformation (a minimum on the potential energy surface). atomistica.online Following optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which results in a Hessian matrix. atomistica.online Diagonalizing this matrix yields the harmonic vibrational frequencies. atomistica.online It is a standard practice to scale these calculated frequencies by an empirical factor to better match experimental values, compensating for the approximations inherent in the theoretical model and the neglect of anharmonicity. nih.gov
The output of these calculations provides a list of vibrational frequencies (typically in wavenumbers, cm⁻¹) and the corresponding IR and Raman intensities. atomistica.online Each frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms in the molecule for that particular vibration. These modes can be visualized using computational chemistry software, aiding in their assignment. For this compound, these vibrational modes can be broadly categorized into several groups based on the functional groups present: aromatic ring vibrations, methyl and isopropyl group vibrations, and amide group vibrations.
| Calculated Frequency (cm⁻¹) | Intensity (IR/Raman) | Vibrational Mode Assignment | Functional Group |
| ~3100-3000 | Medium/Strong | C-H stretching | Aromatic Ring |
| ~2970-2950 | Strong/Strong | Asymmetric C-H stretching | Isopropyl & Methyl |
| ~2870-2850 | Medium/Strong | Symmetric C-H stretching | Isopropyl & Methyl |
| ~1650-1630 | Very Strong/Medium | C=O stretching (Amide I) | Amide |
| ~1600-1580 | Medium/Medium | C=C stretching | Aromatic Ring |
| ~1500-1450 | Medium/Medium | C=C stretching | Aromatic Ring |
| ~1470-1450 | Medium/Medium | Asymmetric C-H bending | Isopropyl & Methyl |
| ~1380-1370 | Medium/Medium | Symmetric C-H bending (umbrella mode) | Isopropyl & Methyl |
| ~1300-1200 | Strong/Medium | C-N stretching (Amide III) | Amide |
| ~900-675 | Strong/Weak | C-H out-of-plane bending | Aromatic Ring |
This table is illustrative and presents expected frequency ranges based on literature for similar functional groups, not specific calculated values for this compound.
The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching modes of the isopropyl and methyl groups would be found just below 3000 cm⁻¹. The most intense band in the IR spectrum is typically the C=O stretching vibration of the amide group (Amide I band), predicted to be in the 1650-1630 cm⁻¹ region. nih.gov The aromatic ring is characterized by C=C stretching vibrations in the 1600-1450 cm⁻¹ range. libretexts.org The C-N stretching of the amide group, often coupled with other vibrations (Amide III band), would likely appear in the 1300-1200 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic ring, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region. spectroscopyonline.com
Applications of this compound and its Derivatives in Advanced Organic Synthesis and Catalysis
The benzamide (B126) functional group is a cornerstone in the architecture of countless organic molecules, providing a stable and versatile platform for chemical innovation. Among its many derivatives, this compound stands out as a compound with significant, albeit specialized, applications in the realms of advanced organic synthesis and catalysis. Its unique structural features—a sterically hindered N,N-diisopropylamide group combined with a substituted benzene ring—endow it with properties that chemists can exploit to achieve remarkable feats of molecular construction and control. This article explores the multifaceted roles of this compound and its derivatives, from serving as a foundational building block to acting as a key directing group, a precursor to sophisticated ligands, a specialized solvent, and a scaffold for new chemical entities.
Future Prospects and Emerging Research Avenues
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for synthesizing N,N-Diisopropyl-3-methylbenzamide and its derivatives is a key area of ongoing research. Traditional methods for amide bond formation often involve the use of hazardous reagents and generate significant waste. Modern approaches are increasingly focused on green chemistry principles to address these shortcomings.
One promising avenue is the adoption of continuous-flow synthesis . This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, on-demand production. researchgate.netmdpi.comnih.gov For instance, the synthesis of related N,N-disubstituted benzamides has been successfully demonstrated in continuous-flow systems, achieving high yields and purity with reduced reaction times. researchgate.netfrontiersin.org A notable example is the two-step continuous-flow synthesis of propofol, which involves a diisopropylated intermediate, highlighting the industrial applicability of this technology for structurally related compounds. nih.gov
Another area of innovation is the use of greener solvents and catalysts . Research has shown that N,N-diethyl-3-methylbenzamide (DEET), a close analog, can itself act as a solvent in the synthesis of metal-organic frameworks (MOFs), which could lead to more sustainable production processes for these materials. nih.gov Furthermore, the development of heterogeneous catalysts, such as the copper-based metal-organic framework bcmim-Cu, has enabled the sustainable synthesis of N,N-diethyl-3-methylbenzamide with excellent yield and efficiency. lookchem.com The use of reusable catalysts, such as ZnO nanocrystals, for the synthesis of related heterocyclic compounds also points towards more sustainable synthetic routes. frontiersin.org
The exploration of biocatalysis presents another exciting frontier. The use of enzymes, such as immobilized Candida antarctica lipase (B570770) B, for amidation reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.org While the direct biocatalytic synthesis of this compound has yet to be extensively reported, the broader success of biocatalysis in amide synthesis suggests its potential applicability.
Finally, transition-metal-free reaction conditions are being explored to reduce the environmental impact and cost associated with metal catalysts. A notable example is the transition-metal-free Sonogashira-type coupling of 2-iodo-N,N-diisopropyl-3-methylbenzamide, which utilizes the stable radical TEMPO as an oxidant. researchgate.net
Deeper Mechanistic Understanding via Advanced Experimental and Computational Integration
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For this compound, a key reaction is the ortho-lithiation , where the diisopropylamide group directs the deprotonation of the adjacent aromatic C-H bond. This allows for subsequent functionalization at that position.
Detailed mechanistic studies, combining experimental techniques with computational modeling, are providing unprecedented insights into this process. Labeling studies using N,N-diisopropyl-2,6-dideuteriobenzamide have shown that the ortho-lithiation is a direct process and not the result of a rearrangement. acs.org The choice of the organolithium base has also been shown to be critical in controlling the regioselectivity between ortho- and benzylic metalation in related N,N-diisopropyl-p-toluamide. acs.org
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of reaction pathways. DFT studies on the C-H activation of related benzamides have shed light on the role of the palladium catalyst and the directing group in determining the reaction's feasibility and selectivity. nih.gov These computational models can predict transition state energies and geometries, providing a molecular-level understanding of the reaction mechanism. nih.govnih.gov For instance, DFT studies have been employed to understand the mechanism of Ni-catalyzed C-N bond activation in amides and the reversible C-H bond activation of arenes by nickel-silylene complexes, both of which are relevant to the reactivity of N,N-disubstituted benzamides. nih.govresearchgate.net
The integration of these computational studies with experimental data, such as kinetic isotope effects and Hammett analysis, provides a powerful approach to validate and refine mechanistic hypotheses. nih.gov Such integrated studies have been used to investigate the factors controlling the directing group ability in palladium-catalyzed C-H functionalization, revealing that electron-withdrawing directing groups can accelerate the reaction rate. nih.gov
Expanded Scope of Catalytic Applications and Ligand Design
The N,N-diisopropylamide group in this compound is a powerful directing group in transition-metal-catalyzed C-H activation reactions. This has led to its use in a wide range of catalytic applications and has inspired the design of new ligands for asymmetric catalysis.
The steric bulk of the diisopropyl groups plays a crucial role in controlling the regioselectivity of the C-H activation, favoring the formation of specific products. This has been exploited in various transformations, including the synthesis of complex heterocyclic compounds. snnu.edu.cn The development of chiral amide directing groups has enabled ruthenium(II)-catalyzed asymmetric C-H activation, leading to the synthesis of a variety of chiral products with high enantioselectivity. snnu.edu.cn
The benzamide (B126) scaffold itself is being used as a basis for the design of novel chiral ligands . By incorporating chiral elements into the benzamide structure, it is possible to create ligands that can induce high levels of stereocontrol in catalytic reactions. uwindsor.ca For example, pyridinyloxazolidines, which are structurally related to benzamides, have been shown to be versatile scaffolds for the construction of chiral catalysts. researchgate.net The design and synthesis of chiral Himbert diene ligands, which have shown high performance in enantioselective rhodium(I)-catalyzed reactions, further illustrate the potential of amide-containing structures in asymmetric catalysis. uwindsor.ca
The principles of ligand-based de novo design are being applied to create new catalysts with improved activity and selectivity. nih.gov This approach uses computational methods to design ligands with specific properties, which can then be synthesized and tested experimentally. This rational design process is expected to accelerate the discovery of new and more efficient catalysts for a wide range of chemical transformations.
Rational Design of Next-Generation Benzamide-Derived Reagents and Materials
The unique properties of this compound make it an attractive building block for the rational design of next-generation reagents and advanced functional materials . By systematically modifying the structure of the benzamide core, it is possible to create new molecules with tailored properties for specific applications.
In the realm of reagents for organic synthesis , the focus is on developing benzamide derivatives with enhanced reactivity, selectivity, and functional group tolerance. For example, the introduction of different substituents on the aromatic ring can modulate the electronic properties of the molecule, which in turn can influence its reactivity in catalytic reactions. acs.orguwindsor.ca The development of transient directing groups, which can be installed and removed in situ, represents a significant advance in making C-H activation reactions more efficient and atom-economical. researchgate.net
In the field of materials science , benzamide derivatives are being explored for the creation of functional polymers and organic materials with novel properties. snnu.edu.cn Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.netmdpi.comnih.gov By incorporating the this compound moiety into polymer chains, it may be possible to create new materials with tailored solubility, processability, and thermal properties. researchgate.netuwindsor.ca
The design of benzamide-functionalized polymers is an active area of research, with potential applications in areas such as separation membranes, coatings, and electronic materials. snnu.edu.cnuwindsor.ca The ability to control the molecular weight and polydispersity of these polymers is crucial for achieving desired material properties. uwindsor.ca Furthermore, the self-assembly of benzamide-containing molecules into supramolecular structures opens up possibilities for the creation of new "smart" materials that can respond to external stimuli.
The future of benzamide-derived materials also lies in their application in biomedical fields, where they can be used to create drug delivery systems, tissue engineering scaffolds, and diagnostic agents. The rational design of these materials, guided by a deep understanding of structure-property relationships, will be key to unlocking their full potential.
Q & A
What are the standard synthetic routes for preparing N,N-diisopropyl-3-methylbenzamide, and how can reaction yields be optimized?
- Category : Basic Research Question
- Methodological Answer :
this compound is typically synthesized via amidation of 3-methylbenzoic acid derivatives with diisopropylamine. A common approach involves forming the acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with diisopropylamine in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen . Yield optimization focuses on controlling stoichiometry (e.g., excess diisopropylamine) and reaction time (typically 12–24 hours at 0–25°C). Post-synthesis, purification via silica gel chromatography (n-hexane/EtOAc gradients) is critical to isolate the product .
How does this compound participate in ruthenium-catalyzed C–H bond functionalization, and what mechanistic insights govern its reactivity?
- Category : Advanced Research Question
- Methodological Answer :
In Ru-catalyzed reactions, the amide group in this compound acts as a directing group, facilitating regioselective C–H activation at the ortho position. Evidence from carboxylate-assisted Ru catalysis shows that the amide’s electron-withdrawing nature stabilizes the transition state during C–H cleavage, enabling halogenation (e.g., bromination with NBS or iodination with NIS) . Key variables include catalyst loading (e.g., [RuCl₂(p-cymene)]₂), temperature (60–80°C), and solvent polarity (e.g., DCE or toluene). Mechanistic studies using deuterium labeling or DFT calculations can further elucidate the role of steric effects from the diisopropyl groups on reaction efficiency .
What analytical techniques are most reliable for characterizing this compound and its derivatives, and how should spectral discrepancies be resolved?
- Category : Basic Research Question
- Methodological Answer :
Essential techniques include:- 1H/13C NMR : Confirm regiochemistry and purity. For example, the methyl group at the 3-position appears as a singlet (~δ 2.3 ppm), while diisopropyl groups show characteristic septet and doublet splits (~δ 1.2–1.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 218.1 for [M+H]+).
- HPLC : Assess purity (>95% threshold for research-grade material) using normal-phase conditions (n-hexane/EtOAc gradients) .
Discrepancies in spectra (e.g., unexpected splitting or integration ratios) may arise from residual solvents or stereochemical impurities. Recrystallization (e.g., using n-hexane/EtOAc) or repeated column chromatography is recommended .
How can researchers reconcile contradictory reports on the reactivity of this compound in electrophilic substitution reactions?
- Category : Advanced Research Question
- Methodological Answer :
Contradictions often stem from variations in reaction conditions. For example, bromination yields (64–95%) depend on the electrophile (NBS vs. Br₂), solvent (polar aprotic vs. nonpolar), and temperature . To address inconsistencies:- Reproduce Studies : Systematically test variables (e.g., catalyst, solvent, stoichiometry).
- Cross-Validate with Analogues : Compare reactivity with N,N-diethyl or N,N-dipropyl derivatives to isolate steric/electronic effects.
- Kinetic Profiling : Use in-situ monitoring (e.g., IR spectroscopy) to track intermediate formation .
Documentation of exact conditions (e.g., moisture levels, inert atmosphere quality) is critical for reproducibility .
What strategies are effective for synthesizing halogenated derivatives of this compound, and how do reaction conditions influence regioselectivity?
- Category : Advanced Research Question
- Methodological Answer :
Halogenation (Br, I) at the ortho position is achieved via radical or electrophilic pathways. Key strategies include:- Radical Bromination : NBS in DCM under UV light, favoring mono-substitution due to steric hindrance from diisopropyl groups .
- Electrophilic Iodination : NIS with catalytic H₂SO₄ in DCE, requiring rigorous exclusion of moisture to prevent hydrolysis .
Regioselectivity is controlled by the amide directing group and steric effects. Para-substitution is disfavored due to crowding from the 3-methyl group. Computational modeling (e.g., Fukui indices) can predict sites of electrophilic attack .
What precautions are necessary when handling this compound in air-sensitive reactions?
- Category : Basic Research Question
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and store reagents over molecular sieves.
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- Temperature Management : Avoid excessive heating (>100°C) to prevent decomposition; monitor exotherms during halogenation .
- Waste Disposal : Halogenated byproducts (e.g., HBr) require neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
